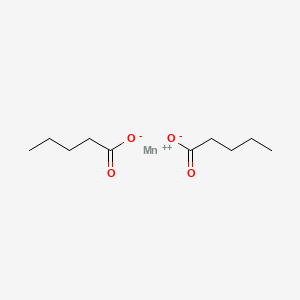
Canthiphytin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canthiphytin is a naturally occurring compound found in certain species of algae
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Canthiphytin typically involves the extraction from algal sources. The process begins with the collection of algae, followed by drying and grinding. The ground algae are then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of algae in controlled environments. The algae are harvested, dried, and processed to extract this compound. Advanced extraction techniques, such as supercritical fluid extraction, are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Canthiphytin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Canthiphytin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in algal metabolism and ecological interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of bioactive compounds and as a natural dye.
Wirkmechanismus
Canthiphytin exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Canthiphytin is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Chlorophyll: Shares structural similarities but differs in its primary function in photosynthesis.
Carotenoids: Similar in being pigments but have different roles in photoprotection and antioxidant activity.
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
14-hydroxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3 |
InChI-Schlüssel |
ICFMTTBSNDFISA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C3C1CCC(=O)N3C4=C2C=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
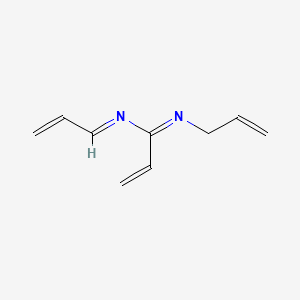
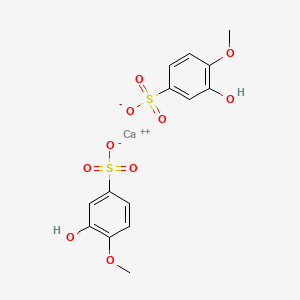
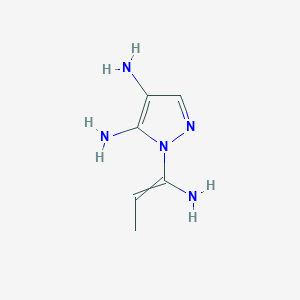
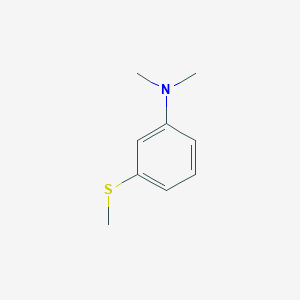
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
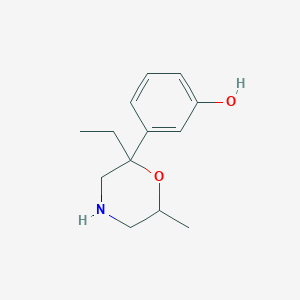
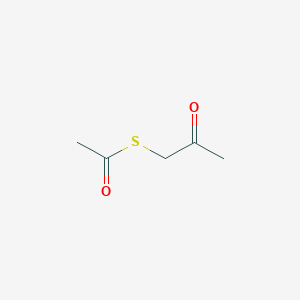
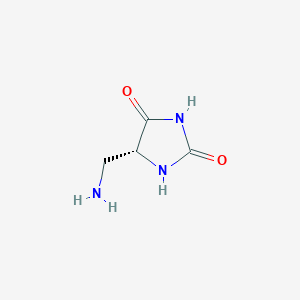
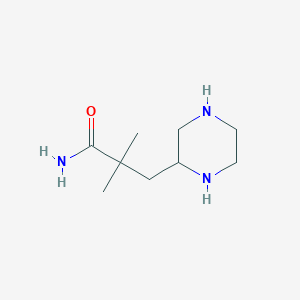
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)

